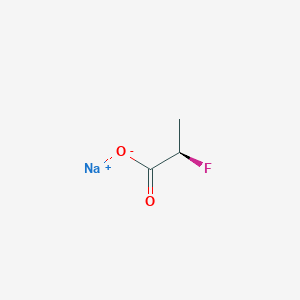
sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (MOMS) is a novel chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. MOMS is a sulfur-containing organic compound and is a derivative of the amino acid methionine. It is a colorless, crystalline solid with a melting point of approximately 60°C. MOMS has been studied for its potential applications in a variety of areas including biochemistry, physiology, and pharmaceuticals.
Wirkmechanismus
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate works by inhibiting the activity of enzymes involved in the metabolism of amino acids. It also binds to the active sites of enzymes, preventing them from catalyzing reactions. In addition, this compound can modify the structure of proteins, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolic pathways. In vivo studies have shown that this compound can alter the expression of genes involved in cell growth and differentiation, as well as in the regulation of metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has several advantages for use in laboratory experiments. It is a stable compound, making it easy to store and handle. It is also non-toxic and non-flammable, making it safe for use in laboratory settings. Additionally, this compound has been shown to be effective at inhibiting the activity of enzymes, making it useful for biochemical studies.
However, this compound also has several limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions. Additionally, this compound is not very stable at high temperatures, making it difficult to use in reactions that require high temperatures.
Zukünftige Richtungen
The potential applications of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate are still being explored. Future research could focus on the development of new methods of synthesis, as well as the optimization of existing methods. Additionally, further research could focus on the development of new applications for this compound in areas such as biochemistry, physiology, and pharmaceuticals. Finally, research could focus on the development of new therapeutic agents based on this compound, as well as the optimization of existing therapeutic agents.
Synthesemethoden
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can be synthesized through several different methods. The most common method is the reaction of methionine with sodium hydroxide in an aqueous solution. This reaction produces a salt of this compound, which can then be purified through recrystallization. Other methods of synthesis include the reaction of methionine with sodium sulfinate in an aqueous solution or the reaction of methionine with sodium sulfite in an aqueous solution.
Wissenschaftliche Forschungsanwendungen
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has been studied for its potential applications in scientific research. It has been used as an enzyme inhibitor in biochemistry research, as a pH regulator in physiology research, and as a therapeutic agent in pharmaceutical research. This compound has also been studied for its potential applications in cancer research due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
sodium;3-methoxy-2-methyl-3-oxopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c1-4(3-10(7)8)5(6)9-2;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJYIZBBVRTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)[O-])C(=O)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)


![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)








![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)